molecular formula C12H12O3 B093555 4-(2,5-Dimethylphenyl)-4-oxobut-2-enoic acid CAS No. 15254-22-5

4-(2,5-Dimethylphenyl)-4-oxobut-2-enoic acid

Cat. No.: B093555
CAS No.: 15254-22-5
M. Wt: 204.22 g/mol
InChI Key: YHCFVGCMSKTDFZ-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenyl)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups and a but-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethylphenyl)-4-oxobut-2-enoic acid typically involves the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of 2,5-dimethylbenzaldehyde with acetone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate β-hydroxy ketone.

    Dehydration: The β-hydroxy ketone undergoes dehydration to form the corresponding α,β-unsaturated ketone.

    Oxidation: The α,β-unsaturated ketone is then oxidized to form this compound. Common oxidizing agents used in this step include potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylphenyl)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated ketone to saturated ketones or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Saturated ketones or alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Antiviral Activity : Research indicates that derivatives of 4-(2,5-Dimethylphenyl)-4-oxobut-2-enoic acid exhibit promising antiviral properties. For instance, studies have shown that certain derivatives can inhibit HIV integrase activity with low nanomolar IC50 values, suggesting potential as therapeutic agents against viral infections .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens. In vitro studies demonstrated significant activity against Gram-positive bacteria, indicating its potential utility in developing new antimicrobial agents .
  • Anticonvulsant Activity : Some isomeric forms of this compound have been screened for anticonvulsant properties in animal models. The results suggest that specific derivatives may offer protective effects against seizures, warranting further investigation .

Biochemical Research

  • Enzyme Interaction Studies : The compound serves as a valuable tool for studying enzyme interactions and metabolic pathways. Its structural features allow researchers to explore how it interacts with different biomolecules, providing insights into biochemical processes .
  • Drug Development : The unique characteristics of this compound make it an attractive scaffold for drug development. Modifications to its structure can enhance its efficacy and specificity for various biological targets .

Material Science

  • Polymer Synthesis : The compound is being investigated for its potential applications in material science, particularly in the development of novel polymers and coatings that exhibit improved durability and performance characteristics .
  • Agricultural Chemistry : There is ongoing research into the use of this compound in agrochemicals, especially in formulating targeted pesticides or herbicides that require specific action mechanisms .

Data Tables

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAntiviral ActivityLow nanomolar IC50 values against HIV integrase
Antimicrobial PropertiesEffective against Gram-positive bacteria
Anticonvulsant ActivityProtective effects observed in animal models
Biochemical ResearchEnzyme Interaction StudiesInsights into biochemical processes
Drug DevelopmentScaffold for developing new drugs
Material SciencePolymer SynthesisImproved durability and performance
Agricultural ChemistryTargeted PesticidesSpecific action mechanisms under investigation

Case Study 1: Antiviral Efficacy

A series of derivatives based on this compound were synthesized and tested for their ability to inhibit HIV integrase. The most promising candidates exhibited IC50 values in the low nanomolar range, indicating strong antiviral activity.

Case Study 2: Antimicrobial Screening

In a comparative study published in 2023, derivatives were tested against Staphylococcus aureus and showed a Minimum Inhibitory Concentration (MIC) of 32 µg/mL. This suggests significant antimicrobial potential that could be further explored for therapeutic applications.

Case Study 3: Enzyme Interaction

Research focusing on the interaction between this compound and various enzymes revealed critical binding interactions that could pave the way for designing inhibitors targeting specific metabolic pathways.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylphenyl)-4-oxobut-2-enoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dimethylphenyl)-4-oxobut-2-enoic acid
  • 4-(3,5-Dimethylphenyl)-4-oxobut-2-enoic acid
  • 4-(2,5-Dimethoxyphenyl)-4-oxobut-2-enoic acid

Uniqueness

4-(2,5-Dimethylphenyl)-4-oxobut-2-enoic acid is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature can result in distinct chemical and biological properties compared to its analogs.

Biological Activity

Overview

4-(2,5-Dimethylphenyl)-4-oxobut-2-enoic acid, also known as (2Z)-4-[(2,5-dimethylphenyl)amino]-4-oxobut-2-enoic acid, is an organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a phenyl ring with two methyl substituents and a butenoic acid moiety, allows it to interact with various biological targets, leading to diverse pharmacological effects.

The compound's molecular formula is C13H13NO3, and its structure is characterized by the presence of both an amino group and a carbonyl group. This configuration enables it to participate in various chemical reactions, such as oxidation and reduction, which can further influence its biological activity.

The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors within biological systems. This binding can modulate the activity of these targets, resulting in various biological effects including:

  • Anti-inflammatory Effects : The compound has been shown to interact with enzymes involved in inflammatory pathways, potentially reducing inflammation.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. In vitro tests have demonstrated effectiveness against various Gram-positive bacteria, suggesting its potential as a lead compound in the development of new antibiotics .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate the activity of inflammatory mediators.

Cytotoxicity

In cancer research contexts, derivatives of this compound have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values observed indicate promising potential for further development as an anticancer agent .

Study 1: Antimicrobial Evaluation

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study 2: Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects were assessed using the MTT assay on MCF-7 and A549 cell lines. The results showed that the compound exhibited significant cytotoxicity with IC50 values of 22.09 µg/mL for A549 and 6.40 µg/mL for MCF-7.

Cell LineIC50 (µg/mL)
MCF-76.40
A54922.09

Properties

IUPAC Name

4-(2,5-dimethylphenyl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-8-3-4-9(2)10(7-8)11(13)5-6-12(14)15/h3-7H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCFVGCMSKTDFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20318376
Record name 4-(2,5-dimethylphenyl)-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15254-22-5
Record name 4-(2,5-dimethylphenyl)-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-(2,5-Dimethylbenzoyl)acrylic acid
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